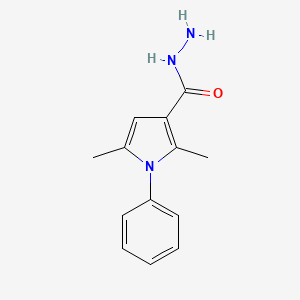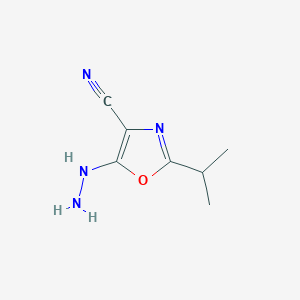
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives synthesized for different purposes, such as opioid agonists, antioxidants, and other biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of similar acetamide derivatives.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . Similarly, the synthesis of kappa-opioid agonists involves the introduction of various substituents at specific positions to achieve potent biological activity . The synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide also involves reactions with chlorosilanes, leading to the formation of silaheterocyclic compounds . These methods may be applicable to the synthesis of the compound , with appropriate modifications to incorporate the indenyl and thiophenyl moieties.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For the compound of interest, similar analytical methods would be employed to elucidate its molecular structure.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their substituents. For instance, silylated acetamides can undergo transsilylation and hydrolysis, leading to the formation of different silanols and silanes . The reactivity of the compound "this compound" would likely be influenced by the presence of the hydroxy-indenyl and thiophenyl groups, which could affect its chemical stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of halogens into the phenyl ring of indole-based acetamides has been shown to significantly affect their antioxidant activity . The presence of a thiophenyl group in the compound of interest may similarly impact its physical properties and chemical behavior, potentially affecting its solubility and stability.
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Antimalarial Drug Synthesis:
- Magadum and Yadav (2018) discussed the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. They utilized Novozym 435 for chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is crucial for antimalarial drug development (Magadum & Yadav, 2018).
Silylation and Structural Properties of Heterocycles:
- A study by Lazareva et al. (2017) focused on the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. This study is significant for understanding the structural and reactive properties of related compounds (Lazareva et al., 2017).
Coordination Complexes and Antioxidant Activity:
- Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions. The study explored the self-assembly process, hydrogen bonding, and antioxidant activities of these complexes (Chkirate et al., 2019).
N-Substituted Amide Hydrolysis in High-Temperature Water:
- Duan, Dai, and Savage (2010) investigated the hydrolysis of N-substituted amides, like N-methylacetamide, in high-temperature water. This research is crucial for understanding the stability and reactivity of similar compounds in different conditions (Duan, Dai, & Savage, 2010).
DNA and Protein Binding Studies:
- Raj (2020) conducted a study on the DNA-binding interactions of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and related compounds. This research offers insights into the molecular interactions and potential therapeutic applications of these compounds (Raj, 2020).
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(10-13-5-3-9-20-13)17-11-16(19)8-7-12-4-1-2-6-14(12)16/h1-6,9,19H,7-8,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVQKHSSINURKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)


![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B3013574.png)
![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)
![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)
![2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3013578.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)